3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide
Descripción
Propiedades
IUPAC Name |
3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-2-32-15-20-18-10-3-4-11-19(18)23(28)27(24(20)29)16-8-7-9-17(14-16)33(30,31)26-22-13-6-5-12-21(22)25/h3-15,26H,2H2,1H3/b20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUAXRGBOAYVNU-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethoxymethylidene group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The dioxoisoquinolinyl moiety can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethylidene group and the dioxoisoquinolinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The fluorophenyl benzenesulfonamide group enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Table 1: Core Structural Comparison
Key Observations:
Core Heterocycles: The target compound’s tetrahydroisoquinoline-dione core distinguishes it from analogs like dihydroquinazoline (SC-558 derivatives) or benzothiazole () . These cores influence electronic properties and binding affinities.
Sulfonamide Substituents : The N-(2-fluorophenyl) group in the target contrasts with SC-558’s unsubstituted phenyl or halogenated variants (e.g., 1d: X = Br) . Fluorine substitution often enhances metabolic stability and bioavailability.
Ethoxy Groups : The ethoxymethylidene group at C4 is unique to the target compound, while analogs like the benzothiazole derivative () feature ethoxy groups on the benzothiazole ring .
Physicochemical and Crystallographic Properties
Crystallographic data for related compounds highlight structural trends:
- Tetrahydroisoquinoline derivatives (e.g., ) exhibit planar aromatic systems with sulfonamide groups adopting specific conformations to optimize hydrogen bonding .
- SHELX software () is widely used for refining such structures, emphasizing the importance of crystallography in validating sulfonamide geometries .
Actividad Biológica
The compound 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, focusing on its pharmacological properties and implications in medicinal chemistry.
Chemical Structure
The compound features a tetrahydroisoquinoline core linked to a sulfonamide group and an ethoxymethylidene moiety. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the tetrahydroisoquinoline scaffold.
- Introduction of the ethoxymethylidene group via a condensation reaction.
- Sulfonamide formation through nucleophilic substitution.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| PC-3 | 18.5 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains. Preliminary results indicate:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
These findings suggest that the compound possesses moderate antibacterial activity, potentially making it useful in developing new antibiotics.
The proposed mechanism of action for the anticancer activity involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase enzymes critical for tumor growth.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Breast Cancer Treatment : A derivative similar to this compound was used in a clinical trial for breast cancer patients showing improved survival rates when combined with standard chemotherapy.
- Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that sulfonamide derivatives significantly reduced bacterial load in infected animal models.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide?
- Methodology :
- Begin with the formation of the tetrahydroisoquinoline core via catalytic hydrogenation or reductive amination of an appropriate aniline precursor. Ethoxymethylidene introduction may involve condensation with ethyl orthoformate under acidic conditions .
- Sulfonamide coupling typically employs activated sulfonyl chlorides in the presence of bases like triethylamine or pyridine. Solvent choice (e.g., dichloromethane or DMF) is critical for solubility and yield optimization .
- Purification via column chromatography or recrystallization ensures high purity. Confirm intermediates using -NMR and LC-MS .
Q. How can the structure and purity of this compound be validated experimentally?
- Analytical Techniques :
- X-ray crystallography : Use SHELX or OLEX2 for single-crystal structure determination. SHELXL refinement is recommended for high-resolution data .
- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks. FT-IR for functional group verification (e.g., sulfonamide S=O stretches at ~1350 cm) .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s photophysical or pharmacological properties?
- Integrated Approach :
- Perform DFT calculations (e.g., Gaussian or ORCA) to model electronic transitions and frontier molecular orbitals. This aids in predicting fluorescence or reactivity .
- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins (e.g., kinases or GPCRs). Validate with SPR or ITC binding assays .
- Case Study : highlights the use of TD-DFT to design maleimide derivatives with tailored fluorescence, a strategy adaptable to sulfonamide systems .
Q. What experimental protocols address contradictions in crystallographic or spectroscopic data during characterization?
- Troubleshooting :
- For ambiguous X-ray data (e.g., disorder in ethoxymethylidene groups), employ TWINABS in SHELX for twinned crystal refinement .
- If NMR signals overlap, use --HSQC or COSY to resolve spin systems. Deuterated solvents (e.g., DMSO-d) minimize interference .
- Cross-validate with mass spectrometry (HRMS-ESI) to confirm molecular ion peaks and rule out impurities .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Workflow :
- Synthesize analogs with variations in the ethoxymethylidene or fluorophenyl groups. For example, replace the ethoxy group with methoxy or isopropyl to assess steric/electronic effects .
- Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational descriptors (logP, polar surface area). Use ANOVA to identify statistically significant trends .
- Example : demonstrates SAR for thiophene-sulfonamide hybrids, emphasizing the role of substituents on antimicrobial activity .
Methodological Considerations in Data Analysis
Q. What strategies optimize reaction conditions for scale-up synthesis without compromising yield?
- Process Chemistry :
- Screen solvents (e.g., switch from DCM to toluene for better thermal stability) and catalysts (e.g., Pd/C for hydrogenation). Use DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .
- Monitor reaction progress via in situ IR or Raman spectroscopy to minimize byproducts .
Q. How can the stability of this compound under physiological conditions be evaluated?
- Stability Studies :
- Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products using UPLC-QTOF-MS .
- Assess photostability via exposure to UV light (e.g., 254 nm) and monitor changes via -NMR .
Advanced Crystallography and Refinement
Q. What are best practices for refining complex crystallographic data involving flexible substituents?
- Refinement Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
